(2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers often face a lack of fluorinated benzyl-furan amine scaffolds with a precisely defined, intermediate lipophilicity for systematic SAR. This secondary amine provides a quantifiable LogP of 2.63, enabling rational lipophilicity control versus higher LogP chloro (3.61) or methyl (3.27) analogs, and is a versatile platform for amide, urea, and sulfonamide library synthesis. Available with ≥97% purity from BenchChem, ensuring reliable supply and quality for your discovery programs.

Molecular Formula C12H12FNO
Molecular Weight 205.23g/mol
CAS No. 510723-70-3
Cat. No. B487981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzyl)-furan-2-ylmethyl-amine
CAS510723-70-3
Molecular FormulaC12H12FNO
Molecular Weight205.23g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC=CO2)F
InChIInChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2
InChIKeyKADMHCTXMCVDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoro-benzyl)-furan-2-ylmethyl-amine (CAS 510723-70-3): A Versatile Fluorinated Secondary Amine Scaffold


(2-Fluoro-benzyl)-furan-2-ylmethyl-amine (CAS 510723-70-3) is a secondary amine characterized by the presence of both a 2-fluorobenzyl and a furan-2-ylmethyl group attached to the nitrogen atom. This compound serves as a versatile small molecule scaffold in synthetic and medicinal chemistry, with its value primarily derived from its use as a building block for constructing more complex molecules . The integration of a fluorinated benzyl group with a furan ring creates a structure of interest for structure-activity relationship (SAR) studies, where the fluorine atom can modulate lipophilicity and metabolic stability .

Why In-Class Analogs Cannot Simply Replace (2-Fluoro-benzyl)-furan-2-ylmethyl-amine in SAR and Synthetic Campaigns


Subtle structural variations among benzyl-furan-2-ylmethyl-amine analogs lead to quantifiable differences in key physicochemical properties, which can critically impact a compound's performance in a biological or chemical system. Specifically, the nature of the substituent on the benzyl ring (e.g., F vs. Cl vs. CH3) and the degree of saturation of the furan ring (e.g., furan vs. tetrahydrofuran) directly influence lipophilicity, as measured by the partition coefficient (LogP) . For instance, simple substitution of the 2-fluoro atom for chlorine or a methyl group results in a significantly higher LogP, indicating a marked increase in lipophilicity [1][2]. Such changes can alter membrane permeability, metabolic stability, and target binding, making direct substitution without re-optimization a risky endeavor in any structured research program.

Quantitative Differentiation of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine from Key Analogs


Lipophilicity (LogP) of 2-Fluoro Analog vs. Non-Fluorinated (H) and 4-Fluoro Analogs

The 2-fluoro substituent on the benzyl ring imparts a distinct lipophilicity profile compared to the non-fluorinated and regioisomeric analogs. The target compound exhibits a LogP value of 2.63 . This represents a moderate increase in lipophilicity relative to the non-fluorinated benzyl-furan-2-ylmethyl-amine (LogP = 1.9 [1]), and is identical to the 4-fluoro isomer (LogP = 2.63 ).

Medicinal Chemistry Lipophilicity Physicochemical Properties

Lipophilicity (LogP) of 2-Fluoro Analog vs. 2-Chloro and 2-Methyl Analogs

Replacing the 2-fluoro atom with chlorine or a methyl group leads to a significant increase in lipophilicity. The target 2-fluoro compound has a LogP of 2.63 , while the 2-chloro analog is considerably more lipophilic with a LogP of 3.61 [1]. Similarly, the 2-methyl analog exhibits a LogP of 3.27 [2].

Medicinal Chemistry Lipophilicity SAR

Lipophilicity (LogP) of 2-Fluoro Analog vs. its Saturated Tetrahydrofuran (THF) Analog

Saturation of the furan ring to a tetrahydrofuran (THF) ring alters the lipophilicity of the scaffold. The target compound, containing an aromatic furan ring, has a LogP of 2.63 . The corresponding tetrahydrofuran analog, (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, exhibits a lower LogP of 2.49 .

Medicinal Chemistry Lipophilicity SAR

Where (2-Fluoro-benzyl)-furan-2-ylmethyl-amine Offers a Verifiable Advantage in R&D


Lead Optimization: Tuning Lipophilicity in Early-Stage Drug Discovery

In medicinal chemistry campaigns, (2-Fluoro-benzyl)-furan-2-ylmethyl-amine provides a specific, intermediate lipophilicity profile (LogP 2.63) . When a lead series requires a less lipophilic core than a 2-chloro (LogP 3.61) or 2-methyl (LogP 3.27) analog, this fluorinated scaffold offers a quantifiably different starting point [1][2]. Its use can help medicinal chemists navigate the often-challenging balance between potency and favorable ADME properties, as it is more lipophilic than the non-fluorinated benzyl analog (LogP 1.9) [3].

Structure-Activity Relationship (SAR) Studies of Secondary Amines

This compound is an ideal candidate for systematic SAR exploration of the secondary amine pharmacophore. Its structure allows for direct, quantitative comparison of the 2-fluoro substitution effect on lipophilicity relative to other ortho-substituents (e.g., H, Cl, CH3) [1][2][3]. Furthermore, the presence of the aromatic furan ring distinguishes it from its saturated tetrahydrofuran analog (ΔLogP = +0.14), enabling researchers to probe the specific contributions of aromaticity to molecular interactions and biological outcomes .

Synthesis of Complex Molecular Architectures as a Functional Building Block

As a secondary amine, (2-Fluoro-benzyl)-furan-2-ylmethyl-amine is a versatile building block for the construction of more complex molecules . It can be readily functionalized to generate diverse libraries of compounds, including amides, ureas, and sulfonamides. This utility is underscored by its commercial availability and application as a research chemical for non-human research purposes . Its defined physicochemical profile makes it a reliable starting point for the synthesis of candidate molecules for pharmacological and agrochemical screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-benzyl)-furan-2-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.